molecular formula C8H8FNO2 B12120184 4-fluoro-N-(hydroxymethyl)benzamide CAS No. 40478-09-9

4-fluoro-N-(hydroxymethyl)benzamide

Cat. No.: B12120184
CAS No.: 40478-09-9
M. Wt: 169.15 g/mol
InChI Key: VGLPLLKJZIFQSI-UHFFFAOYSA-N
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Description

Benzamide, 4-fluoro-N-(hydroxymethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a fluorine atom and a hydroxymethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 4-fluoro-N-(hydroxymethyl)- can be achieved through several methods. One common approach involves the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of benzamide, 4-fluoro-N-(hydroxymethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-fluoro-N-(hydroxymethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzamide, 4-fluoro-N-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor antagonism, the compound may block the binding of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-fluoro-N-(hydroxymethyl)- is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

40478-09-9

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-fluoro-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

VGLPLLKJZIFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)F

Origin of Product

United States

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